Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
Description
This compound is a carbamate ester derivative featuring a 10,11-dihydro-5H-dibenz(b,f)azepine core substituted at position 5 with an ethylamino-acetyl group and at position 3 with an ethyl carbamate moiety.
Properties
CAS No. |
134068-17-0 |
|---|---|
Molecular Formula |
C21H25N3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl N-[11-[2-(ethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C21H25N3O3/c1-3-22-14-20(25)24-18-8-6-5-7-15(18)9-10-16-11-12-17(13-19(16)24)23-21(26)27-4-2/h5-8,11-13,22H,3-4,9-10,14H2,1-2H3,(H,23,26) |
InChI Key |
BHVLAOZBEMMGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps:
Formation of the Dibenzazepine Core: The initial step involves the synthesis of the dibenzazepine core through a series of cyclization reactions.
Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions.
Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride.
Esterification: Finally, the esterification of the carbamic acid is achieved using ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the ethylamino and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound serves as a crucial building block in organic synthesis due to its unique dibenzazepine structure. It can participate in various chemical reactions, making it valuable for developing more complex molecules.
Reagent in Chemical Reactions
- The compound is utilized as a reagent in numerous chemical reactions, leveraging its reactivity to facilitate transformations in synthetic pathways.
Biological Applications
Potential Biological Activities
- Research has indicated that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. Its structural similarity to known pharmaceuticals suggests potential therapeutic uses.
Mechanism of Action
- The mechanism involves interaction with specific molecular targets such as enzymes and receptors. The dibenzazepine core allows binding to these targets, potentially modulating their activity and leading to various biological effects.
Medical Applications
Therapeutic Potential
- The compound is under investigation for its therapeutic potential in treating neurological disorders. Its structural features may allow it to mimic or interact with neurotransmitter systems, suggesting applications in pharmacology.
Research Studies
- Empirical studies are necessary to establish the efficacy and safety profile of this compound in clinical settings. Preliminary findings indicate promising avenues for further exploration .
Industrial Applications
Production of Specialty Chemicals
- In industrial contexts, this compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing more complex molecules. Its versatility makes it suitable for various applications within the chemical manufacturing sector.
Table 1: Summary of Research Findings on Carbamic Acid Derivatives
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dibenzazepine core allows it to bind to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and receptor antagonism .
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The dibenzazepine scaffold allows for diverse substitutions, which significantly alter biological activity, solubility, and metabolic stability. Key analogs include:
Key Observations:
- Ethylamino vs. Dimethylamino/Diethylamino: The ethylamino group in the target compound offers intermediate steric bulk and lipophilicity compared to dimethylamino (smaller, more polar) and diethylamino (bulkier, more lipophilic). These differences influence receptor binding and metabolic stability. For example, the dimethylamino analog (Bonnecor) is a hydrochloride salt, enhancing aqueous solubility .
- Ester Group : Methyl esters (Analog 3) are generally more susceptible to hydrolysis than ethyl esters, affecting bioavailability .
Physicochemical and ADME Properties
| Property | Target Compound (Ethylamino) | Analog 1 (Dimethylamino) | Analog 2 (Diethylamino) | Analog 3 (Chloro-acetyl) |
|---|---|---|---|---|
| Molecular Weight | ~380 (estimated) | 403.90 | ~400 (estimated) | 344.80 |
| Solubility | Likely moderate | High (hydrochloride salt) | Low (lipophilic) | Low (chloro-substitution) |
| Metabolic Stability | Moderate (ethyl ester) | High (salt form) | Variable (bulky group) | Low (reactive chloro) |
| LogP (Lipophilicity) | ~2.5 (estimated) | ~1.8 (salt reduces LogP) | ~3.0 | ~2.0 |
Notes:
- The hydrochloride salt in Analog 1 reduces LogP, enhancing water solubility .
Biological Activity
Carbamic acid, specifically the compound known as (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzazepine structure combined with an ethyl carbamate moiety , which may influence its biological activity. The presence of the diethylamino group enhances its chemical reactivity and potential interaction with biological targets.
Pharmacological Properties
Research indicates that derivatives of carbamic acid often exhibit various pharmacological effects including:
- Antitumor Activity : Modifications on the dibenzazepine framework can enhance anticancer properties. Empirical studies are needed to establish specific efficacy against cancer cells .
- Neuropharmacological Effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly through inhibition of acetylcholinesterase, leading to prolonged acetylcholine action at cholinergic receptors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of acetylcholinesterase, similar to physostigmine, which leads to increased levels of acetylcholine in synaptic clefts .
- Cellular Interaction : The dibenzazepine core can participate in various cellular interactions due to its structural complexity, potentially affecting cell signaling pathways involved in proliferation and apoptosis .
Antitumor Studies
A study focusing on the modification of dibenzazepine derivatives demonstrated enhanced anticancer activity in vitro. The specific compound's structure allows it to interact with DNA and inhibit tumor cell growth. Further investigations are required to determine the precise mechanisms and potential clinical applications.
Toxicological Assessments
Toxicological evaluations have indicated that similar carbamic acid derivatives can exhibit genotoxic effects. For instance, ethyl carbamate (a related compound) has been classified as a probable human carcinogen due to its ability to induce DNA damage and mutations . These findings underscore the necessity for thorough safety assessments of new derivatives before clinical use.
Comparative Analysis of Carbamic Acid Derivatives
The following table summarizes key features of various carbamic acid derivatives:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl Carbamate | Carbamate | Known carcinogen; used in food | Genotoxicity |
| Methyl Carbamate | Carbamate | Less toxic than ethyl | Limited pharmacological activity |
| Butyl Carbamate | Carbamate | Higher lipophilicity; used in research | Moderate biological activity |
| (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-ethyl ester | Complex Carbamate | Unique dibenzazepine structure; potential for novel therapeutic applications | Antitumor potential; neuroactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
